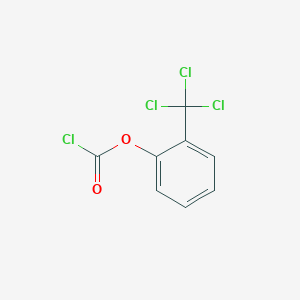

2-(Trichloromethyl)phenyl carbonochloridate

説明

2-(Trichloromethyl)phenyl carbonochloridate is an organic compound with the molecular formula C8H4Cl4O2. It is a derivative of phenyl carbonochloridate, where a trichloromethyl group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions

2-(Trichloromethyl)phenyl carbonochloridate can be synthesized through the reaction of 2-(trichloromethyl)phenol with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure.

化学反応の分析

Types of Reactions

2-(Trichloromethyl)phenyl carbonochloridate undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-(trichloromethyl)phenol and hydrochloric acid.

Reduction: It can be reduced to form 2-(trichloromethyl)phenyl alcohol.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, with an amine, the product would be 2-(trichloromethyl)phenyl amine.

Hydrolysis: The major products are 2-(trichloromethyl)phenol and hydrochloric acid.

Reduction: The major product is 2-(trichloromethyl)phenyl alcohol.

科学的研究の応用

Organic Synthesis

Chloroformylation Reactions

Trichloromethyl chloroformate is widely used in chloroformylation reactions, where it acts as a reagent to introduce chloroformyl groups into organic molecules. For example, it has been employed to convert amino compounds into trichloromethyl carbamates through chloroformylation mechanisms. This transformation is crucial for the synthesis of various pharmaceutical intermediates .

Synthesis of Aryl Chlorides

The compound can facilitate the preparation of aryl chlorides through reactions with aromatic compounds. A notable study demonstrated the use of trichloromethyl chloroformate in the Vilsmeier reagent formation, which subsequently reacted with cyclohexanedione derivatives to yield dichlorobenzene products . This application highlights its utility in synthesizing complex organic structures.

Pharmaceutical Applications

Intermediate for Drug Synthesis

Trichloromethyl chloroformate serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in nucleophilic substitution reactions allows for the formation of active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of carbamate derivatives that exhibit biological activity .

Case Study: Synthesis of Indole Alkaloids

In a comprehensive study, trichloromethyl chloroformate was used in the total synthesis of indole alkaloids. The reaction involved converting aminoindoles into trichloromethyl carbamates, which were further processed to yield complex alkaloid structures with significant pharmacological properties .

Agrochemical Applications

Pesticide Development

The compound is also important in the agrochemical sector, particularly in developing pesticides. It acts as a precursor for synthesizing chlorinated compounds that exhibit insecticidal and herbicidal properties. For example, methods have been developed to prepare diphosgene from trichloromethyl chloroformate, which is then used in formulating agricultural chemicals .

Case Study: Synthesis of Superpalite

A technique for preparing superpalite (a pesticide) involves using trichloromethyl chloroformate as a key reactant. The process enhances the efficiency of chlorine incorporation into organic frameworks, improving pesticide efficacy .

Material Science Applications

Photoresist Industry

Trichloromethyl chloroformate finds applications in the photoresist industry for producing photosensitive materials used in semiconductor manufacturing. Its role as a reagent helps modify polymer structures to enhance their light sensitivity and resolution during photolithography processes .

Case Study: Development of New Materials

Research has shown that incorporating trichloromethyl chloroformate into polymer formulations can significantly improve their thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and coatings .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Chloroformylation reactions | Facilitates introduction of chloroformyl groups |

| Pharmaceutical | Intermediate for APIs | Used in synthesis of biologically active carbamates |

| Agrochemical | Pesticide development | Key precursor for synthesizing effective pesticides |

| Material Science | Photoresist production | Enhances properties of polymers for electronics |

作用機序

The mechanism of action of 2-(Trichloromethyl)phenyl carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing trichloromethyl group, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved.

類似化合物との比較

Similar Compounds

2,2,2-Trichloroethyl chloroformate: Similar in structure but with a different functional group.

Triphosgene: Used as a solid substitute for phosgene, with similar reactivity.

2,2,2-Trichloroethyl carbonochloridate: Another compound with a trichloromethyl group but different reactivity.

Uniqueness

2-(Trichloromethyl)phenyl carbonochloridate is unique due to its specific reactivity and the presence of both a phenyl ring and a trichloromethyl group. This combination makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.

生物活性

2-(Trichloromethyl)phenyl carbonochloridate, also known as phenyl chloroformate, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with a trichloromethyl group and a carbonochloridate functional group. This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its role as an electrophile in various biochemical reactions. Its mechanism includes:

- Nucleophilic Attack : The carbonyl carbon can be attacked by nucleophiles (e.g., amines, alcohols), leading to the formation of carbamates or esters.

- Enzyme Inhibition : It may inhibit specific enzymes by modifying amino acid residues, affecting metabolic pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, particularly in breast cancer cell lines. The compound's mechanism involves the induction of apoptosis in malignant cells .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in triple-negative breast cancer (TNBC) cell lines. The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins .

Table 1: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 2: Anticancer Activity in TNBC Cell Lines

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Induction of apoptosis via caspase activation |

特性

IUPAC Name |

[2-(trichloromethyl)phenyl] carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O2/c9-7(13)14-6-4-2-1-3-5(6)8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZVTVOVPBXTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603606 | |

| Record name | 2-(Trichloromethyl)phenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-97-7 | |

| Record name | Carbonochloridic acid, 2-(trichloromethyl)phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trichloromethyl)phenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。